

# Synthesis and structural characterization of tetrachloropropene isomers.

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An In-depth Technical Guide on the Synthesis and Structural Characterization of **Tetrachloropropene** Isomers

## Introduction

**Tetrachloropropenes** are chlorinated hydrocarbons with the molecular formula  $C_3H_2Cl_4$ .<sup>[1]</sup><sup>[2]</sup> As positional isomers, they share the same molecular formula but differ in the arrangement of their chlorine atoms, leading to distinct physical and chemical properties. This variability makes the selective synthesis and accurate structural characterization of each isomer crucial for their application in various fields, including as intermediates in the production of pesticides and pharmaceuticals.<sup>[3]</sup><sup>[4]</sup> This guide provides a comprehensive overview of the synthesis and structural elucidation of key **tetrachloropropene** isomers, intended for researchers and professionals in chemical synthesis and drug development.

## Synthesis of Tetrachloropropene Isomers

The synthesis of specific **tetrachloropropene** isomers often involves multi-step processes, including chlorination, dehydrochlorination, and isomerization reactions. The choice of starting materials, catalysts, and reaction conditions is critical for achieving high yields and selectivity for the desired isomer.

## Synthesis of 1,1,2,3-Tetrachloropropene

**1,1,2,3-Tetrachloropropene** is a significant isomer, and its synthesis can be achieved through several routes. A common method involves the dehydrochlorination of 1,1,1,2,3-pentachloropropane.<sup>[5][6]</sup> This precursor is typically synthesized by the chlorination of a mixture of 1,1,3- and 3,3,3-trichloropropenes.<sup>[7]</sup>

Another important pathway to **1,1,2,3-tetrachloropropene** is the isomerization of **2,3,3,3-tetrachloropropene**. This allylic rearrangement is effectively catalyzed by Lewis acids, with anhydrous ferric chloride being a common choice.<sup>[5][6]</sup>

A more integrated process starts from the reaction of carbon tetrachloride with ethylene to produce 1,1,1,3-tetrachloropropane, which is then dehydrochlorinated to a mixture of trichloropropenes. Subsequent chlorination yields 1,1,1,2,3-pentachloropropane, which upon dehydrochlorination and isomerization, produces **1,1,2,3-tetrachloropropene**.<sup>[5][6]</sup>

## Synthesis of **2,3,3,3-Tetrachloropropene**

The synthesis of **2,3,3,3-tetrachloropropene** is often linked to that of **1,1,2,3-tetrachloropropene**. The dehydrochlorination of 1,1,1,2,3-pentachloropropane typically yields a mixture of both **2,3,3,3-** and **1,1,2,3-tetrachloropropene**.<sup>[6][8]</sup> These isomers can then be separated by fractional distillation.<sup>[8]</sup>

## Synthesis of **1,3,3,3-Tetrachloropropene**

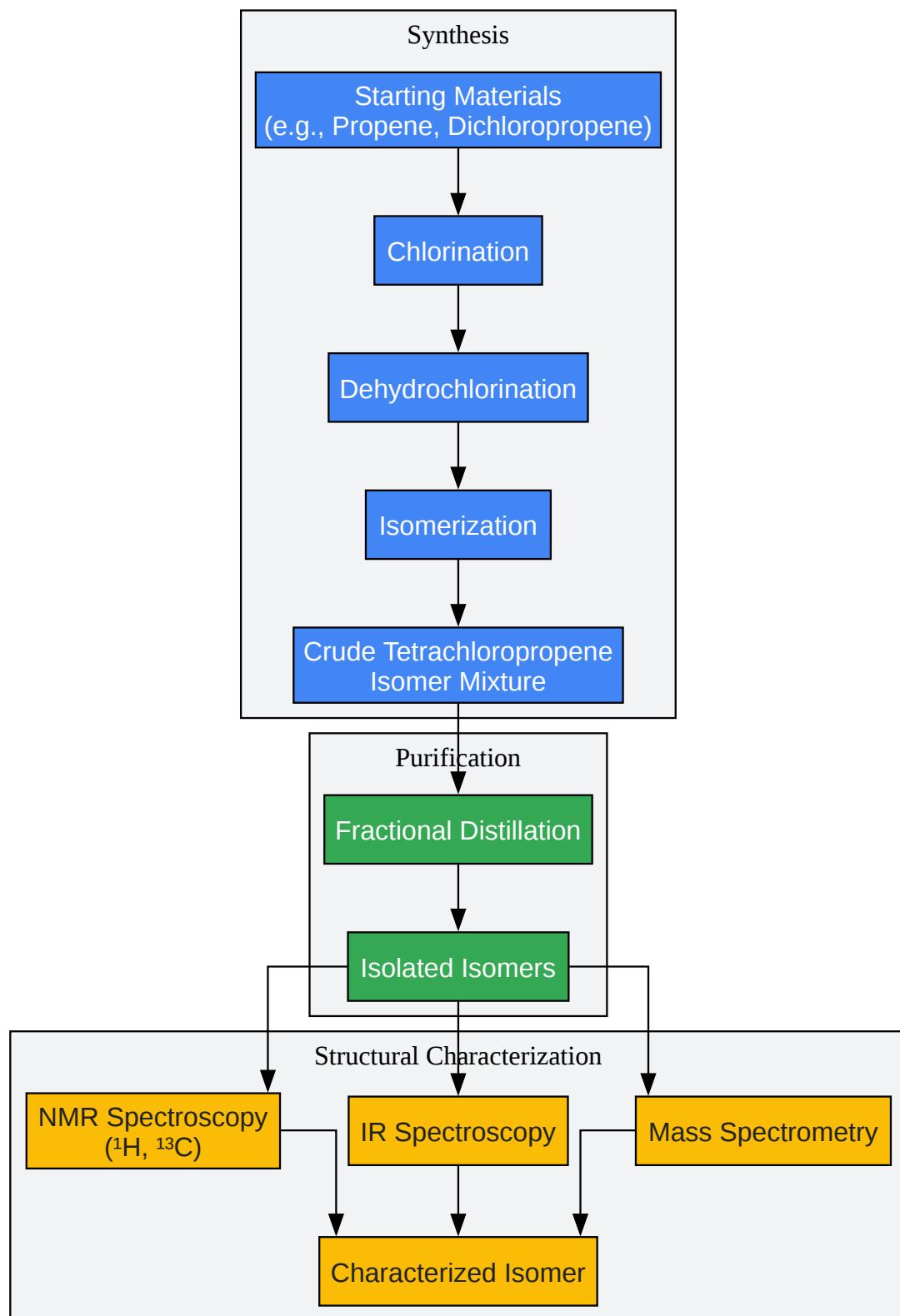
This isomer can be synthesized through the chlorination of propene using chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride.<sup>[8]</sup> Careful control of the reaction temperature, typically between 50-100°C, is necessary to balance reactivity and minimize the formation of side products.<sup>[8]</sup> The choice of catalyst can influence the regioselectivity of the reaction.<sup>[8]</sup>

## Synthesis of **1,1,3,3-Tetrachloropropene**

The synthesis of **1,1,3,3-tetrachloropropene** is achieved through the selective dehydrochlorination of 1,1,1,3,3-pentachloropropane.<sup>[8]</sup> This reaction is carried out in the liquid phase using a catalyst system composed of elemental iron and ferric chloride at temperatures ranging from 50-150°C.<sup>[8]</sup>

## Experimental Protocols

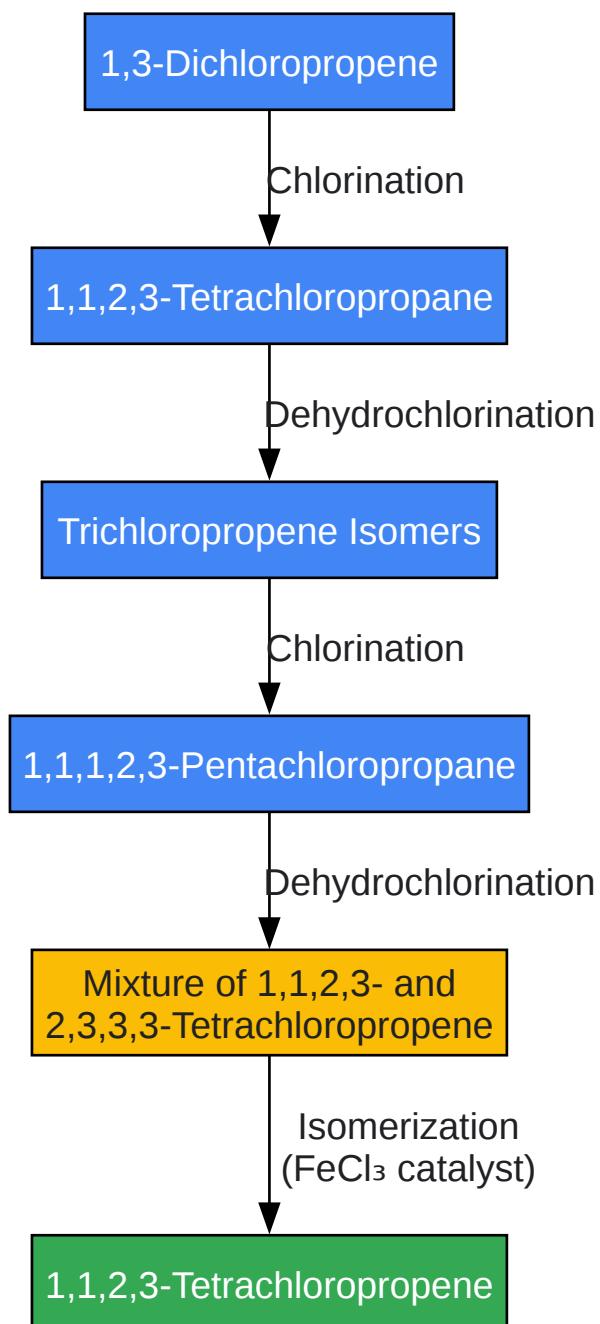
## General Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis, purification, and characterization of **tetrachloropropene** isomers.

## Synthesis of 1,1,2,3-Tetrachloropropene from 1,3-Dichloropropene



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Caption: Reaction pathway for the synthesis of 1,1,2,3-tetrachloropropene.[9]

Protocol for Isomerization of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene:

- An isomeric mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene is charged into a reaction vessel.[6]
- A Lewis acid catalyst, such as substantially anhydrous ferric chloride, is added to the mixture.[6]
- The reaction mixture is heated to a temperature in the range of 70°C to 110°C, preferably 80°C to 100°C.[6][7]
- The reaction is allowed to proceed for several hours to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene.[4]
- Upon completion, the reaction mixture is cooled.[7]
- The product may be purified by distillation.[6][7]

## Structural Characterization

The structural elucidation of **tetrachloropropene** isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between isomers by providing detailed information about the chemical environment of protons (<sup>1</sup>H NMR) and carbons (<sup>13</sup>C NMR).[10] The number of signals, their chemical shifts, and splitting patterns are unique for each isomer.

- <sup>1</sup>H NMR: For example, in 1,1,3,3-tetrachloropropene, the two vinyl protons would likely appear as doublets due to coupling with each other.[11] The chemical shifts would be influenced by the presence of the chlorine atoms on the same carbon.
- <sup>13</sup>C NMR: The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between isomers with

different symmetries.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12] For **tetrachloropropene** isomers, the key absorption bands are associated with C=C stretching and C-Cl stretching vibrations.

- C=C Stretching: The position of the C=C stretching frequency (typically in the 1680-1630  $\text{cm}^{-1}$  region) can provide clues about the substitution pattern around the double bond.[13]
- C-Cl Stretching: The C-Cl stretching vibrations occur in the fingerprint region (below 1500  $\text{cm}^{-1}$ ) and, while complex, the overall pattern is unique for each isomer.[14]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all **tetrachloropropene** isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different arrangements of atoms, aiding in their identification.[15] The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will also be characteristic in the mass spectrum.

## Data Presentation

### Physical Properties of Tetrachloropropene Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
1,1,2,3-Tetrachloro propene	10436-39-2	C <sub>3</sub> H <sub>2</sub> Cl <sub>4</sub>	179.86	162 @ 743 mmHg[16]	1.5498 @ 20°C[16]	1.5202 @ 20°C[16]
1,1,3,3-Tetrachloro propene	18611-43-3	C <sub>3</sub> H <sub>2</sub> Cl <sub>4</sub>	179.86	-	-	-
1,2,3,3-Tetrachloro propene	20589-85-9	C <sub>3</sub> H <sub>2</sub> Cl <sub>4</sub>	179.86	-	-	-
2,3,3,3-Tetrachloro propene	-	C <sub>3</sub> H <sub>2</sub> Cl <sub>4</sub>	179.86	-	-	-
1,3,3,3-Tetrachloro propene	-	C <sub>3</sub> H <sub>2</sub> Cl <sub>4</sub>	179.86	-	-	-

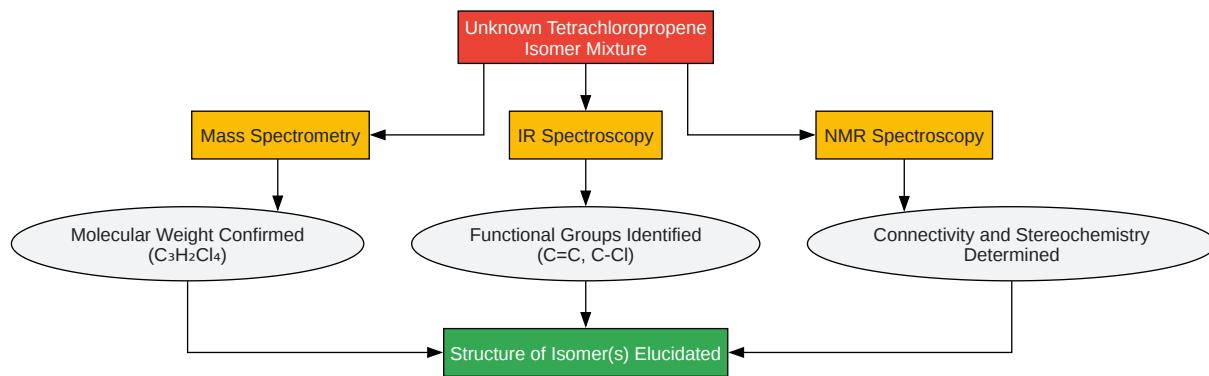
Data for some isomers is not readily available in the public domain.

## Spectroscopic Data of Tetrachloropropene Isomers

Isomer	<sup>1</sup> H NMR (δ, ppm)	Key IR Bands (cm <sup>-1</sup> )	Mass Spectrum (m/z)
1,1,2,3-Tetrachloropropene	-	-	-
1,1,3,3-Tetrachloropropene	6.397 (d), 6.327 (d), J=9.3 Hz[11]	-	-
1,2,3,3-Tetrachloropropene	-	-	Available via NIST WebBook[17]

Detailed spectroscopic data for all isomers is extensive and would require dedicated experimental acquisition.

## Logical Relationships in Characterization



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Caption: Logical workflow for the structural elucidation of **tetrachloropropene** isomers.

## Conclusion

The synthesis and structural characterization of **tetrachloropropene** isomers are essential for their controlled application in chemical industries. The selection of appropriate synthetic routes allows for the targeted production of specific isomers. A combination of spectroscopic techniques, particularly NMR, IR, and mass spectrometry, is indispensable for the unambiguous identification and structural verification of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these chlorinated hydrocarbons.

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